![molecular formula C20H22N2O4 B2649090 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1902900-18-8](/img/structure/B2649090.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(pyridin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(pyridin-2-yloxy)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . It also contains a pyridin-2-yloxy group, which is a common feature in many catalysts .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the benzamide group could potentially undergo hydrolysis, and the pyridin-2-yloxy group could participate in oxidation reactions .科学的研究の応用
Environmental Pollutants and Human Health
Polybrominated Diphenyl Ethers (PBDEs) in Human Milk : A study on PBDEs, used as flame retardants, found them in human milk samples, raising concerns about potential toxicity to nursing infants due to their persistence and bioaccumulative nature. The study calls for detailed investigation into the levels of PBDE in people and food (Schecter et al., 2003).
Sigma Receptor Scintigraphy in Breast Cancer : Research into a new iodobenzamide for visualizing primary breast tumors in vivo found that it accumulates in most breast tumors. This preliminary study suggests the potential of this technique as a noninvasive tool for assessing tumor proliferation (Caveliers et al., 2002).
PCBs, PCDD/Fs, and PBDEs in Blood Samples : A study of rural populations in South Germany found detectable levels of PCDD/Fs, PCBs, and PBDEs in blood samples but did not exceed biomonitoring equivalents for dioxins or human biomonitoring values for PCBs, indicating no elevated internal exposures (Fromme et al., 2015).
Dioxins and PCBs on Thyroid Hormone Status : A study of 105 mother-infant pairs explored the effects of dioxins and PCBs on thyroid hormone levels. It found that higher levels of these compounds in human milk correlated with altered thyroid hormone status in both mothers and infants, suggesting that exposure to these compounds can influence thyroid hormone homeostasis (Koopman‐Esseboom et al., 1994).
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-20(22-15-7-8-17-18(13-15)25-11-10-24-17)14-4-3-5-16(12-14)26-19-6-1-2-9-21-19/h1-6,9,12,15,17-18H,7-8,10-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONPSNCWODKBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(pyridin-2-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

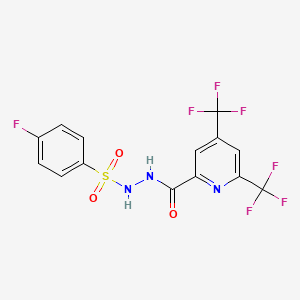
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649013.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649014.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2649015.png)
![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2649016.png)

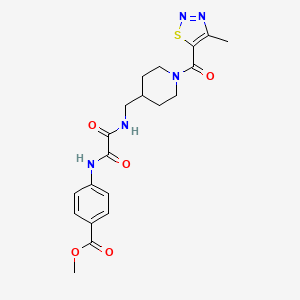
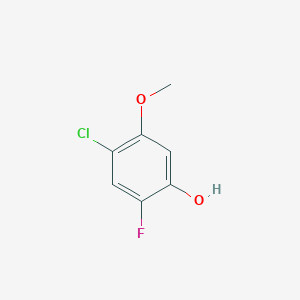
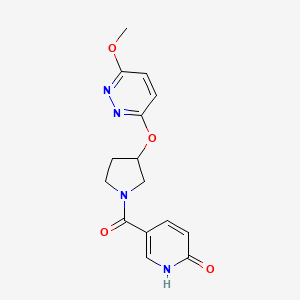
![4-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649026.png)
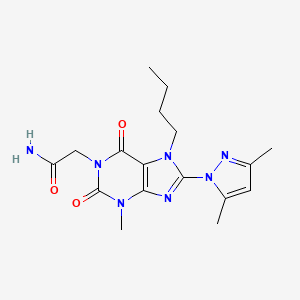

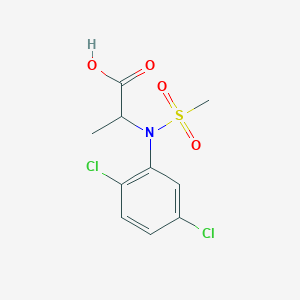
![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)